3-Benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one
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Description
Scientific Research Applications
Synthesis and Chemical Development
The synthesis of 1,3-thiazolidin-4-one derivatives, including "3-Benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one," involves advanced methodologies that have evolved over time, incorporating green chemistry principles for environmental sustainability. These compounds, including various functionalized analogues like glitazones and rhodanines, have significant pharmacological importance and are found in commercial pharmaceuticals. The synthesis methodologies developed since the mid-nineteenth century highlight the compound's structural and biological properties, emphasizing the role of green synthesis in reducing environmental impact while exploring their pharmacological potential (Santos, Jones Junior, & Silva, 2018).
Biological Activities and Applications
Thiazolidin-4-ones, including variants of "this compound," exhibit a broad spectrum of biological activities. Recent studies have highlighted their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on the molecule significantly affects its biological activity, providing insights into the optimization of thiazolidin-4-one derivatives as drug agents. This information serves as a basis for the rational design of new molecules with enhanced biological activity, especially among thiazolidin-4-ones (Mech, Kurowska, & Trotsko, 2021).
Pharmaceutical and Medicinal Chemistry Implications
The structural versatility of the 1,3-thiazolidin-4-one nucleus allows for the development of compounds with promising future applications in medicinal chemistry. The research on these compounds demonstrates their potential against a variety of diseases, supported by synthetic methodologies that enable the exploration of their structural and biological properties. The environmental consciousness behind their synthesis and the demonstrated biological activities suggest a promising avenue for the development of novel therapeutic agents (Santos, Jones Junior, & Silva, 2018).
Properties
IUPAC Name |
3-benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-14-8-4-7-13(9-14)16-17(15(19)11-20-16)10-12-5-2-1-3-6-12/h1-9,16,18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQCYQIXDAZQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666071 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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